2-(Methoxymethyl)oxane-2-carbaldehyde
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Overview
Description
2-(Methoxymethyl)oxane-2-carbaldehyde is an organic compound with the molecular formula C8H14O3. It is also known by its IUPAC name, 2-(methoxymethyl)tetrahydro-2H-pyran-2-carbaldehyde . This compound is characterized by the presence of a methoxymethyl group attached to an oxane ring, which also contains an aldehyde functional group.
Preparation Methods
The synthesis of 2-(Methoxymethyl)oxane-2-carbaldehyde typically involves the reaction of tetrahydro-2H-pyran with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently undergoes dehydration to yield the desired aldehyde . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
2-(Methoxymethyl)oxane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-(Methoxymethyl)oxane-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)oxane-2-carbaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, the methoxymethyl group can undergo hydrolysis to release formaldehyde, which can further participate in various chemical reactions .
Comparison with Similar Compounds
2-(Methoxymethyl)oxane-2-carbaldehyde can be compared with other similar compounds such as:
2-(Hydroxymethyl)oxane-2-carbaldehyde: This compound has a hydroxymethyl group instead of a methoxymethyl group, which affects its reactivity and applications.
2-(Methoxymethyl)oxane-2-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of the methoxymethyl and aldehyde functional groups, which provide distinct reactivity and versatility in various chemical reactions.
Properties
IUPAC Name |
2-(methoxymethyl)oxane-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-10-7-8(6-9)4-2-3-5-11-8/h6H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGPVVBNFNWIBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCCO1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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